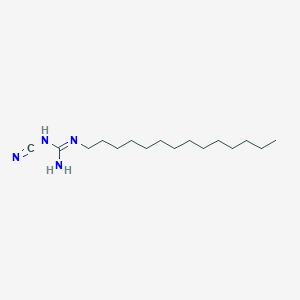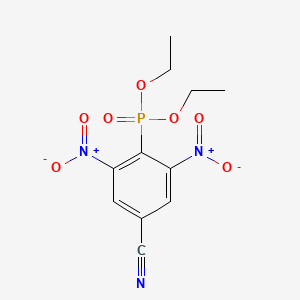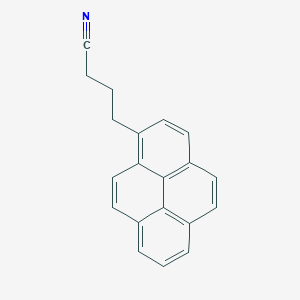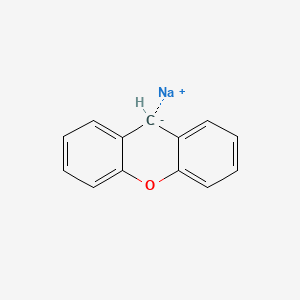
2,2,3,3,4,4-Hexamethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4-Hexamethylpentane is a highly branched alkane with the molecular formula C11H24. It is a derivative of pentane, where six hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and is often studied for its thermodynamic and chemical behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4-Hexamethylpentane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of 2,2,3,3,4,4-hexamethyl-2-pentene. This reaction is usually carried out under high pressure and temperature conditions in the presence of a metal catalyst such as palladium or platinum .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The process often includes distillation and purification steps to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3,4,4-Hexamethylpentane primarily undergoes substitution reactions due to its saturated nature. It is relatively inert to oxidation and reduction under standard conditions.
Common Reagents and Conditions:
Halogenation: This compound can react with halogens such as chlorine or bromine under UV light to form halogenated derivatives.
Combustion: Like other alkanes, it can undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water.
Major Products Formed:
Halogenated Derivatives: When reacted with halogens, products such as 2,2,3,3,4,4-hexamethylpentyl chloride or bromide can be formed.
Combustion Products: The major products of combustion are carbon dioxide and water.
Applications De Recherche Scientifique
2,2,3,3,4,4-Hexamethylpentane is used in various scientific research applications due to its unique properties:
Chemistry: It serves as a model compound for studying the effects of branching on the physical and chemical properties of alkanes.
Thermodynamics: Researchers use it to investigate the thermodynamic properties of highly branched hydrocarbons.
Material Science: It is studied for its potential use in the development of new materials with specific structural characteristics.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4-Hexamethylpentane is primarily related to its physical properties rather than biochemical interactions. Its highly branched structure affects its boiling point, melting point, and solubility. These properties make it useful in various industrial applications where specific physical characteristics are required .
Comparaison Avec Des Composés Similaires
- 2,2,3,3,4-Pentamethylpentane
- 2,2,3,3,4,4-Hexamethylhexane
Comparison: 2,2,3,3,4,4-Hexamethylpentane is unique due to its specific branching pattern, which significantly influences its physical properties. Compared to similar compounds like 2,2,3,3,4-Pentamethylpentane, it has a higher degree of branching, leading to lower boiling and melting points. This makes it particularly useful in applications requiring low-viscosity fluids .
Propriétés
Numéro CAS |
60302-27-4 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
2,2,3,3,4,4-hexamethylpentane |
InChI |
InChI=1S/C11H24/c1-9(2,3)11(7,8)10(4,5)6/h1-8H3 |
Clé InChI |
JKJQSSSRSKPVEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)


![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

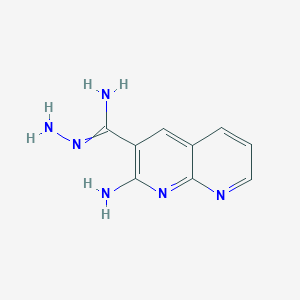
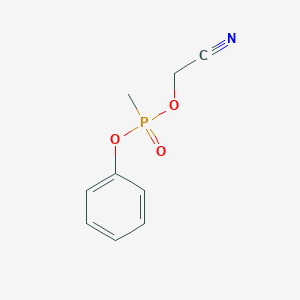
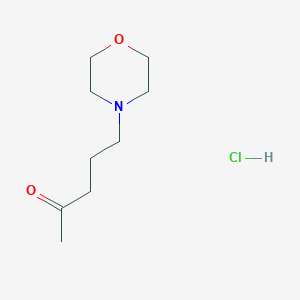
![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)
